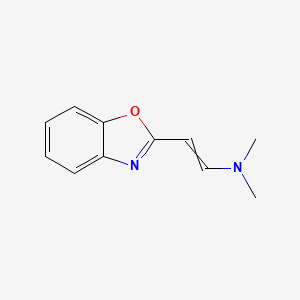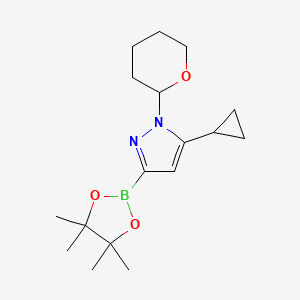
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy-, also known by its IUPAC name 4-ethoxy-5-methoxynaphthalene-2-carboxylic acid, is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. This compound is a derivative of naphthalene, characterized by the presence of ethoxy and methoxy groups on the naphthalene ring.
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- typically involves the functionalization of naphthalene derivatives. One common synthetic route includes the ethoxylation and methoxylation of naphthalene-2-carboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- include other naphthalene derivatives such as:
- 2-Naphthalenecarboxylic acid
- 4-Methoxy-2-naphthoic acid
- 5-Ethoxy-2-naphthoic acid
Compared to these compounds, 2-Naphthalenecarboxylic acid, 4-ethoxy-5-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which can significantly alter its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
4-ethoxy-5-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-3-18-12-8-10(14(15)16)7-9-5-4-6-11(17-2)13(9)12/h4-8H,3H2,1-2H3,(H,15,16) |
Clave InChI |
SPNVDXNWCLTXEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=CC(=C1)C(=O)O)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)






![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)



